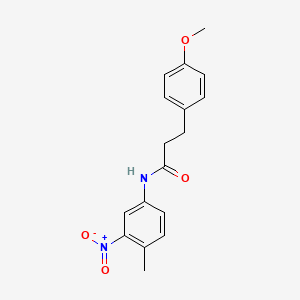
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been investigated for its anti-cancer properties and its potential use as a treatment for Alzheimer's disease. In materials science, it has been explored for its use in the development of organic semiconductors and optoelectronic devices. In environmental science, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been studied for its ability to remove heavy metal ions from contaminated water.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibition of acetylcholinesterase, it has been shown to have antioxidant properties and to modulate the activity of certain neurotransmitters. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its diverse range of potential applications. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide, including its potential use as a treatment for Alzheimer's disease and cancer, its use in the development of organic semiconductors and optoelectronic devices, and its use in environmental remediation. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential applications in other fields.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide can be synthesized through a multi-step process, which involves the reaction of 4-methoxyacetophenone with 4-methyl-3-nitrobenzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by amidation of the intermediate with propanoyl chloride.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-3-7-14(11-16(12)19(21)22)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZJFBAQOMTOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)





![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)

